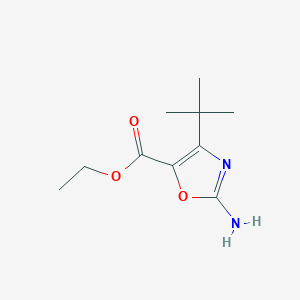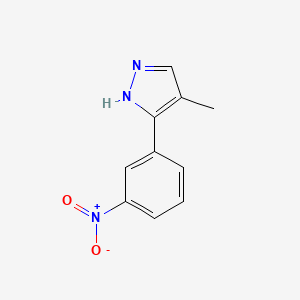![molecular formula C7H15NO B13230989 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine](/img/structure/B13230989.png)
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine is a chemical compound with the molecular formula C7H15NO It is a derivative of cyclopropylamine, featuring a methoxymethyl group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine typically involves the reaction of cyclopropylamine with formaldehyde and methanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can further modify the amine group or the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring or the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the cyclopropyl ring can influence its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine: This compound has a similar structure but with a cyclopentyl ring instead of a cyclopropyl ring.
2-[1-(Methoxymethyl)cyclohexyl]ethan-1-amine: This compound features a cyclohexyl ring, offering different steric and electronic properties.
Uniqueness
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine is unique due to its cyclopropyl ring, which imparts distinct steric and electronic characteristics. The small ring size and strain can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-[1-(methoxymethyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C7H15NO/c1-9-6-7(2-3-7)4-5-8/h2-6,8H2,1H3 |
InChI Key |
MNZZFOLBYDXLJE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13230907.png)
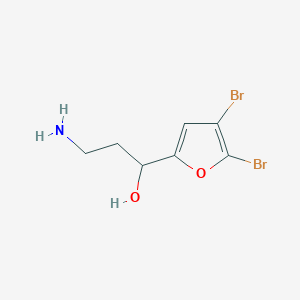
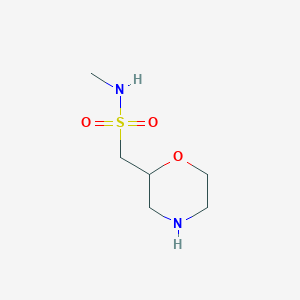
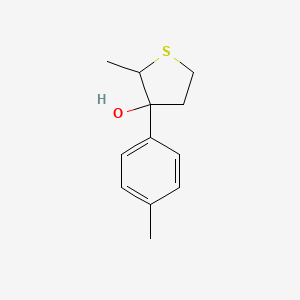
![3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13230935.png)
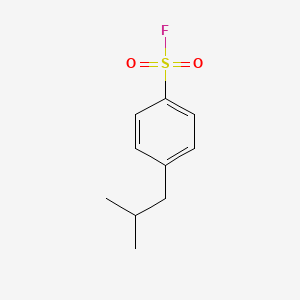
![5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13230952.png)
![[(2-Amino-3-methylbutyl)sulfanyl]benzene](/img/structure/B13230960.png)
![7-Methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13230965.png)
![3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B13230971.png)
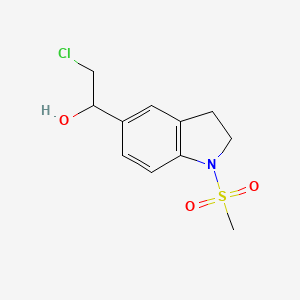
![tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate](/img/structure/B13230982.png)
